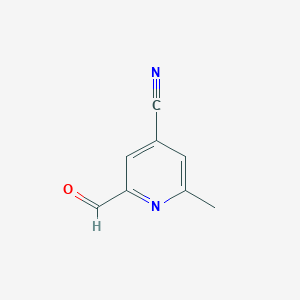

2-Formyl-6-methylisonicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

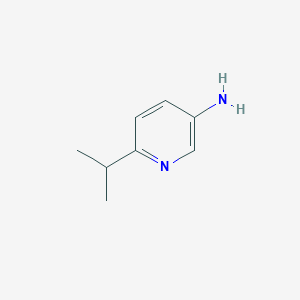

2-Formyl-6-methylisonicotinonitrile is a chemical compound with the molecular formula C8H6N2O . It is used in various fields of research and industry.

Synthesis Analysis

A synthesis method of 6-formyl methyl nicotinate, which could be related to the synthesis of this compound, involves several steps . The process starts with 6-methyl nicotinate as a raw material, using glacial acetic acid as a solvent, and reacting under the action of bromine and sodium acetate .Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Applications De Recherche Scientifique

Alzheimer's Disease Research

2-Formyl-6-methylisonicotinonitrile derivatives have been used in Alzheimer's disease research. Shoghi-Jadid et al. (2002) utilized a derivative, [18F]FDDNP, in conjunction with positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This technique helped in the noninvasive monitoring of plaque and tangle development, aiding in diagnostic assessment and response monitoring during treatments (Shoghi-Jadid et al., 2002).

Synthesis of Pharmacologically Active Compounds

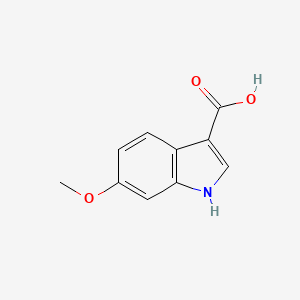

Hishmat et al. (1999) discussed the synthesis of pharmacologically active indoles using derivatives of this compound. This research highlighted its role in forming various compounds with potential anti-inflammatory and antispasmodic activities (Hishmat et al., 1999).

Oligonucleotide Synthesis

Grajkowski et al. (2001) explored the use of 2-(N-formyl-N-methyl)aminoethyl deoxyribonucleoside phosphoramidite, derived from this compound, in the solid-phase synthesis of oligonucleotides. This research provided a cost-efficient approach for the synthesis of therapeutic oligonucleotides (Grajkowski et al., 2001).

Chemical Reactions and Radical Formation

Nunes et al. (2016) investigated the spontaneous rearrangement of 2-formyl phenylnitrene, a derivative of this compound, to an imino ketene in low-temperature matrixes. This study provided direct evidence of a tunneling reaction involving a nitrene (Nunes et al., 2016).

Tubulin Polymerization Inhibition

Gastpar et al. (1998) researched methoxy-substituted 3-formyl-2-phenylindoles, related to this compound, for their role in inhibiting tubulin polymerization, which is a significant mode of action for certain cytostatics. This research contributed to the understanding of the structure-activity relationship in this class of compounds (Gastpar et al., 1998).

Mécanisme D'action

The mechanism of action for compounds similar to 2-Formyl-6-methylisonicotinonitrile, such as antifolates, involves competitive relationships with structurally similar metabolites . This leads to a decrease in the activity of vital biochemical processes in the cell .

Relevant Papers Several papers were found during the search. One discusses the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . Another paper discusses a radical-mediated 1,2-formyl functionalization of alkenes and its application to the construction of medium-sized rings .

Propriétés

IUPAC Name |

2-formyl-6-methylpyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c1-6-2-7(4-9)3-8(5-11)10-6/h2-3,5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFHHWLQOSHUPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591361 |

Source

|

| Record name | 2-Formyl-6-methylpyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

448907-01-5 |

Source

|

| Record name | 2-Formyl-6-methylpyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Succinimidyl 4-[3,5-Dimethyl-4-(4-nitrobenzyloxy)phenyl]-4-oxobutyrate](/img/structure/B1356680.png)

![Thieno[3,2-c]pyridin-4-amine](/img/structure/B1356683.png)